H-Thr-Val-OH

Overview

Description

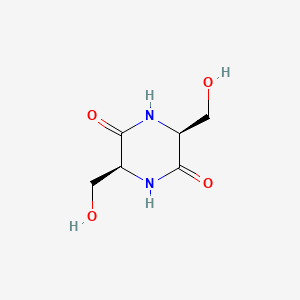

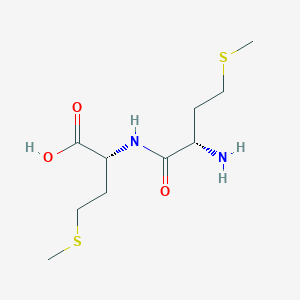

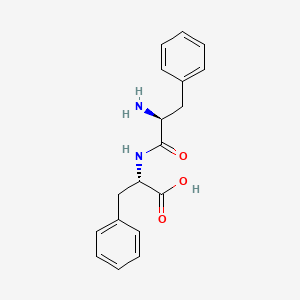

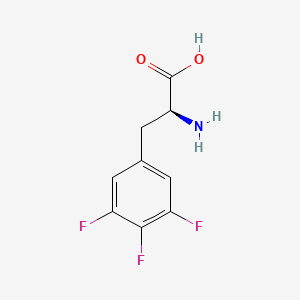

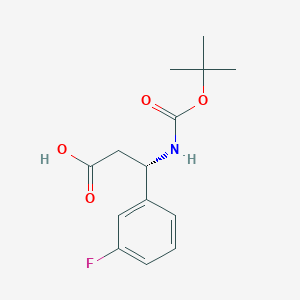

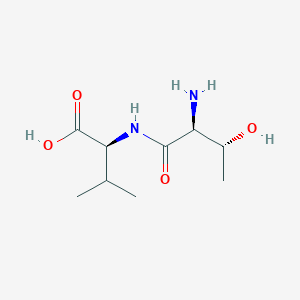

H-Thr-Val-OH is a dipeptide composed of the amino acids threonine and valine. It is formed by the formal condensation of the carboxy group of L-threonine with the amino group of L-valine

Preparation Methods

The synthesis of threonyl-valine can be achieved through several methods. One common approach involves the use of protecting groups to prevent unwanted reactions during the synthesis process. For example, trifluoroacetyl and tert-butoxycarbonyl protecting groups can be used to synthesize threonyl-valine . The reaction typically involves the condensation of N-trifluoroacetyl derivatives of valine and threonine with their respective methyl esters in the presence of a condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC) .

Chemical Reactions Analysis

H-Thr-Val-OH can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions depend on the desired outcome. For instance, the oxidation of threonyl-valine can be achieved using oxidizing agents such as hydrogen peroxide . The major products formed from these reactions can vary, but they often include modified dipeptides or amino acids.

Scientific Research Applications

H-Thr-Val-OH has several scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and the mechanisms of peptide bond formation . In biology, threonyl-valine is of interest due to its role in protein synthesis and its potential as a therapeutic agent . In medicine, threonyl-valine is being investigated for its potential use in developing small-molecule drugs against diseases such as bovine brucellosis . Additionally, threonyl-valine is used in the study of aminoacyl-tRNA synthetases, which are essential enzymes in protein synthesis .

Mechanism of Action

The mechanism of action of threonyl-valine involves its interaction with specific molecular targets and pathways. For example, threonyl-valine is recognized and activated by threonyl-tRNA synthetase, an enzyme that plays a crucial role in protein synthesis . The zinc ion present in the active site of threonyl-tRNA synthetase is directly involved in the recognition of threonine, forming a pentacoordinate intermediate with both the amino group and the side chain hydroxyl . This ensures the accurate translation of the genetic code and the proper incorporation of threonine into proteins.

Comparison with Similar Compounds

H-Thr-Val-OH can be compared with other similar dipeptides, such as valyl-threonine and valyl-valine . While these compounds share some structural similarities, threonyl-valine is unique due to its specific sequence of amino acids and its distinct chemical properties. For example, the presence of a hydroxyl group in threonine allows for unique interactions with enzymes and other molecules, which can influence its reactivity and biological activity .

Properties

IUPAC Name |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-4(2)7(9(14)15)11-8(13)6(10)5(3)12/h4-7,12H,10H2,1-3H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHWEVXPLJBEOZ-VQVTYTSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99032-17-4 | |

| Record name | Threonylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029074 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.